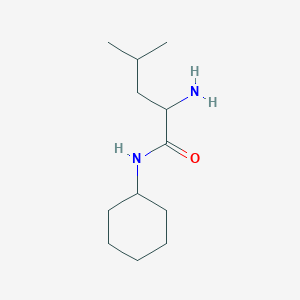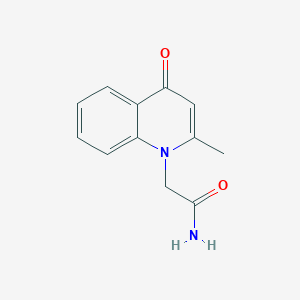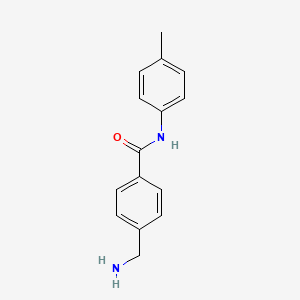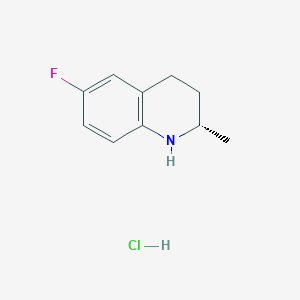
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroquinoline and 2-methylpyridine.
Reaction Conditions: The key steps include the reduction of the quinoline ring to form the tetrahydroquinoline structure, followed by the introduction of the fluorine and methyl groups. This can be achieved through catalytic hydrogenation and electrophilic fluorination reactions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced fluorination techniques can further optimize the process.
Chemical Reactions Analysis
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the tetrahydroquinoline ring to form dihydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of receptor-mediated pathways.
Pathways Involved: The pathways affected by the compound include neurotransmitter signaling, cellular metabolism, and immune response. These interactions can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.
Comparison with Similar Compounds
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 6-fluoroquinoline, 2-methylquinoline, and other tetrahydroquinoline derivatives share structural similarities.
Uniqueness: The presence of both the fluorine atom and the methyl group in the tetrahydroquinoline ring distinguishes this compound from others. These functional groups contribute to its unique chemical properties and biological activities.
Comparison: Compared to other quinoline derivatives, this compound exhibits enhanced solubility, stability, and specificity in its interactions with biological targets.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-2-3-8-6-9(11)4-5-10(8)12-7;/h4-7,12H,2-3H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
UFUBHMKHWBJKMI-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(N1)C=CC(=C2)F.Cl |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Dimethyl-17-(6-methylheptan-2-yl)-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114381.png)


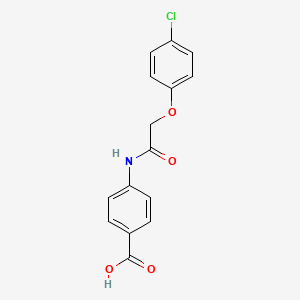
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)


